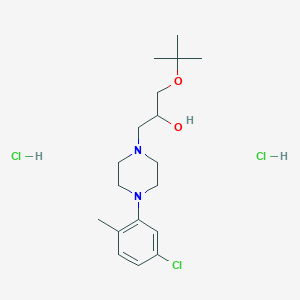
1-(Tert-butoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Tert-butoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound that features a unique structure involving a tert-butoxy group, a chlorinated phenyl group, and a piperazine ring. Its distinct configuration makes it a topic of interest in various scientific research fields, particularly in medicinal chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the 5-chloro-2-methylphenyl group.
Introduction of the piperazine ring.
Attachment of the tert-butoxy group.
Final conversion to the dihydrochloride salt.
Each step requires specific reagents and conditions. For instance, the tert-butoxy group can be introduced using tert-butyl alcohol and an acid catalyst under reflux conditions. The piperazine ring is usually synthesized through a cyclization reaction involving ethylenediamine and a suitable carbonyl compound. The final dihydrochloride form is achieved by treating the base compound with hydrochloric acid.
Industrial Production Methods
Industrial synthesis of this compound involves scaling up the laboratory procedures while maintaining strict control over reaction conditions to ensure high yield and purity. The key steps include:
Bulk synthesis of intermediate compounds.
Optimization of reaction conditions for scalability.
Efficient purification processes such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(Tert-butoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride undergoes various types of chemical reactions including:
Oxidation: : Reacts with oxidizing agents to form corresponding ketones or aldehydes.
Reduction: : Can be reduced to primary or secondary alcohols under appropriate conditions.
Substitution: : Undergoes nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN).
Major Products
Oxidation: : Formation of ketones like 5-chloro-2-methylphenyl ketone.
Reduction: : Alcohol derivatives.
Substitution: : Products where the chloro group is replaced by other functional groups.
科学研究应用
In Chemistry
This compound serves as a building block for synthesizing more complex molecules due to its versatile functional groups. It's also used as a reference standard in analytical chemistry for studying reaction mechanisms.
In Biology
1-(Tert-butoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride has been studied for its biological activity, particularly its interaction with various receptors in the brain.
In Medicine
It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders such as anxiety and depression. Its ability to interact with specific brain receptors makes it a candidate for further pharmacological studies.
In Industry
Used in the development of specialty chemicals and advanced materials, particularly in industries focused on novel therapeutic agents.
作用机制
This compound primarily exerts its effects through interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. Its mechanism involves binding to these receptors, altering their function, and consequently modulating neurotransmitter release and uptake. This action affects various neural pathways, which could lead to its potential therapeutic effects.
相似化合物的比较
Uniqueness
The unique combination of a tert-butoxy group, a chlorinated phenyl group, and a piperazine ring sets this compound apart from similar structures. These features confer specific chemical properties and biological activities.
List of Similar Compounds
1-(4-Chlorophenyl)piperazine: : Lacks the tert-butoxy group, thus has different chemical properties.
2-(1-Piperazinyl)benzothiazole: : Contains a different aromatic structure and nitrogen heterocycle.
1-(2-Methoxyphenyl)piperazine: : Contains a methoxy group instead of a chlorinated phenyl group.
This detailed exploration provides a comprehensive understanding of 1-(Tert-butoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, showcasing its significance in various scientific domains.
属性
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClN2O2.2ClH/c1-14-5-6-15(19)11-17(14)21-9-7-20(8-10-21)12-16(22)13-23-18(2,3)4;;/h5-6,11,16,22H,7-10,12-13H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVWMHQQCWHYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC(C)(C)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2789933.png)

![ethyl 4-[[(Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2789935.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2789938.png)
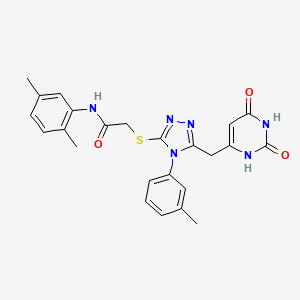
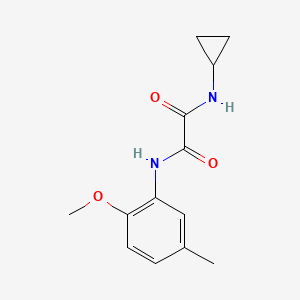
![8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2789943.png)
![Tert-butyl 2-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]benzoate](/img/structure/B2789944.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2789945.png)

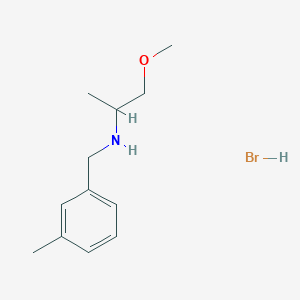
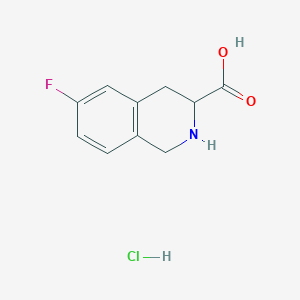
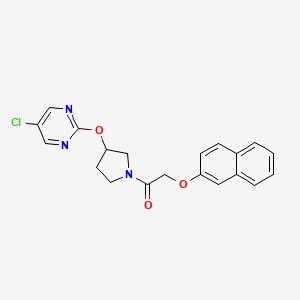
![1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride](/img/structure/B2789953.png)
